8-Hydroxy-2-azaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
8-hydroxy-2-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h7,11H,1-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZMVAWCIZUQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Methodology
- The cyclocondensation of cyclohexanone with thioglycolic acid and ammonium carbonate yields 1-thia-4-azaspiro[4.5]decan-3-one as a core intermediate.
- This intermediate can be further functionalized to introduce hydroxyl groups or other substituents at the 8-position.
- The reaction is typically carried out at room temperature in acetic acid with sodium dodecylbenzene sulfonate (DBSNa) as a catalyst to improve yields and reduce reaction times.
Reaction Conditions and Yields
| Entry | Solvent | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | Piperidine | 180 | 37 |
| 2 | EtOH | Acetic acid | 180 | 43 |
| 3 | EtOH | p-TSA | 180 | 40 |
| 4 | AcOH | Sodium acetate | 150 | 46 |
| 5 | AcOH | Sulfuric acid | 120 | 61 |
| 6 | EtOH | DBSNa | 120 | 66 |
| 7 | MeOH | DBSNa | 120 | 64 |
| 8 | AcOH | DBSNa | 60 | 94 |
| 9 | H2O | DBSNa | 180 | Trace |
Table 1: Optimization of synthesis conditions for 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones, a related spirocyclic system
- The highest isolated yield (94%) was obtained using acetic acid as solvent and 20 mol% DBSNa catalyst at room temperature for 60 minutes.
- The use of DBSNa significantly accelerates the reaction compared to traditional catalysts.
Notes
- While this method directly addresses 1-thia-4-azaspiro[4.5]decan-3-one derivatives, similar cyclocondensation strategies can be adapted for this compound synthesis by substituting appropriate starting materials and introducing hydroxylation steps.
Alkylation and Nucleophilic Substitution Routes
Another prominent synthetic route involves stepwise alkylation and nucleophilic substitution to build the azaspiro ring system and install functional groups.
Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Alkylation | 8H-8-azaspiro[4.5]decan-7,9-dione + 1,4-dibromobutane + acid binder | 0-80 (preferably 10-20) | Chloroform, DMF, EtOH | 1-10 fold excess dibromobutane |
| Nucleophilic substitution | 8-(4-bromobutyl) derivative + piperazine (8-10 fold excess) | 50-150 (preferably 80-120) | Chloroform, ethanol, DMF | Acid binder optional |
Table 2: Alkylation and substitution conditions for azaspiro derivatives
Advantages
- The process allows for the introduction of diverse substituents via nucleophilic amines.
- Reaction conditions are tunable to optimize yield and purity.
- Polar solvents improve nucleophilic substitution efficiency, reducing reaction time and temperature.
Summary Table of Preparation Methods
| Method Type | Key Steps | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Cyclohexanone + thioglycolic acid + ammonium carbonate | Room temp, AcOH, DBSNa catalyst | Up to 94% | Rapid, mild conditions, high yield | Specific to thia-azaspiro analogs |
| Alkylation & Nucleophilic Substitution | Alkylation with dibromobutane, substitution with amines | 0-80 °C alkylation; 50-150 °C substitution; polar solvents | High (not specified) | Versatile, tunable, good for functionalization | Multi-step, requires careful control |
| Flow Chemistry with Azide Displacement | Bromination, azide displacement, Staudinger reduction | 100 °C, continuous flow | ~60% crude | Scalable, safer handling of azides | Requires specialized equipment, purification needed |
Chemical Reactions Analysis
8-Hydroxy-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
8-Hydroxy-2-azaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-azaspiro[4.5]decan-3-one involves its interaction with various molecular targets. The hydroxyl group and nitrogen atom play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, potentially modulating their activity. Specific pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spiroazadecanone framework is versatile, with modifications in heteroatoms, substituents, and ring systems leading to diverse biological activities. Below is a detailed comparison with key analogs:
Heteroatom Variations
1-Oxa-8-azaspiro[4.5]decan-3-one Derivatives Example: 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 18) Key Differences: Replaces the hydroxyl group with an oxygen atom in the spiro ring. Activity: Demonstrated partial agonism for M1 muscarinic receptors in rat hippocampal slices, stimulating phosphoinositide hydrolysis. The ethyl and methyl substituents at positions 2 and 8 are critical for receptor interaction .
1-Thia-4-azaspiro[4.5]decan-3-one Derivatives Example: 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound 2) Key Differences: Contains sulfur (thia) at position 1 and a fluorophenyl substituent. Activity: Exhibited antimicrobial activity against Staphylococcus aureus and anticancer properties. Fluorine’s electron-withdrawing effect enhances stability and target affinity .
1-Thia-4,8-Diazaspiro[4.5]decan-3-one Derivatives Example: AF710B (8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one) Key Differences: Incorporates two nitrogen atoms (4,8-diaza) and a phenothiazine substituent. Activity: A potent M1/σ1 agonist with efficacy in Alzheimer’s disease models. The diaza structure and bulky substituents enhance receptor selectivity . SAR Insight: Additional nitrogen atoms may facilitate stronger hydrogen bonding with receptors but increase molecular weight and complexity.
Substituent Effects
- Electron-Withdrawing Groups (EWGs): Compounds like 2-(4-nitrobenzylidene)-4-(pyrrolidin-1-ylmethyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound 86) showed enhanced antifungal activity due to nitro (-NO₂) and chlorine (-Cl) groups, which stabilize charge interactions with microbial targets .
- Hydroxyl vs. Methyl Groups :
Structural and Physicochemical Comparison
Biological Activity
8-Hydroxy-2-azaspiro[4.5]decan-3-one (CAS Number: 1934549-07-1) is a spirocyclic compound with significant biological activity. Its molecular formula is CHNO, and it has a molecular weight of 169.22 g/mol. This compound is notable for its interactions with various biomolecules, influencing enzymatic activities and cellular processes.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors, modulating their functions. The compound contains a hydroxyl group that enhances its reactivity, allowing it to participate in various biochemical reactions, including:
- Enzyme Inhibition/Activation : It has been shown to affect enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator of specific reactions.
- Cell Signaling Modulation : The compound can influence cellular signaling pathways, impacting gene expression and cellular metabolism, which may lead to various physiological effects.
Cellular Effects
Research indicates that this compound can significantly affect cell function through:
- Influencing Gene Expression : By modulating transcription factors and signaling molecules, it alters the expression of genes involved in critical cellular processes.
- Impacting Cellular Metabolism : The compound interacts with metabolic enzymes, potentially leading to changes in metabolite levels and metabolic fluxes within cells.
Dosage Effects
The biological effects of this compound are dose-dependent:
- Low Doses : Minimal observable effects on cellular functions.
- High Doses : Significant biological activity observed, including potential therapeutic effects in animal models.
Transport and Distribution
The transport mechanisms of this compound within biological systems are crucial for its activity:
- Cellular Localization : The subcellular localization affects its functional outcomes, as the compound may be directed to specific organelles where it exerts its action.
- Interaction with Transport Proteins : It may bind to transporters or binding proteins that facilitate its distribution across membranes and tissues.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Azaspiro[4.5]decan-3-one | Lacks hydroxyl group | Reduced reactivity |
| 8-Oxa-2-azaspiro[4.5]decane | Contains an oxygen atom instead of hydroxyl | Different chemical properties |
The presence of the hydroxyl group in this compound enhances its versatility in chemical reactions and biological interactions compared to these related compounds.
Study on Receptor Binding Affinities
A study investigated the binding affinities of spirocyclic compounds at muscarinic receptors (M1 and M2). Although specific data for this compound was not highlighted, related compounds demonstrated significant affinities for these receptors, suggesting potential pharmacological applications in treating cognitive impairments or neurodegenerative diseases .
Antimicrobial Activity
Another research effort focused on synthesizing Mannich bases derived from spirocyclic compounds, including those related to this compound. These derivatives exhibited notable antimicrobial activity against various pathogens, indicating that modifications of the core structure could enhance biological efficacy against infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Hydroxy-2-azaspiro[4.5]decan-3-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via spirocyclization of precursor amines or hydroxylactams. A common approach involves reacting 2-amino-1-butanol with epoxide derivatives (e.g., 3,4-epoxyhexane-1-carboxylic acid), followed by acid hydrolysis and purification . Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., tetrahydrofuran) improves yield. For example, using HCl in ethanol during hydrolysis enhances crystallinity .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps reduce side products |
| Solvent | THF/EtOH mix | Polar aprotic solvents favor cyclization |
| Acid Catalyst | HCl (1–2 M) | Enhances protonation of intermediates |
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.1878 Å, b = 10.2241 Å, c = 12.2188 Å) confirm spirocyclic geometry . Complementary NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Approach : Systematic SAR (Structure-Activity Relationship) studies are critical. For instance, hydroxyl group positioning affects binding to enzymes like PI3K/Akt/mTOR. Conflicting data may arise from assay conditions (e.g., cell line variability). Reproducing experiments with standardized protocols (e.g., fixed IC₅₀ measurement intervals) minimizes discrepancies .
- Case Study : A 2021 study found that 8-phenyl derivatives showed 10-fold higher activity in kinase assays than non-substituted analogs, highlighting substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
